molecular formula C10H14FNO2S B1271710 N-butyl-4-fluorobenzenesulfonamide CAS No. 312-67-4

N-butyl-4-fluorobenzenesulfonamide

Cat. No. B1271710
CAS RN: 312-67-4
M. Wt: 231.29 g/mol
InChI Key: RGFXUQFSTLVNLJ-UHFFFAOYSA-N
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Description

N-butyl-4-fluorobenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides with a butyl group and a fluorine atom attached to the benzene ring. It is structurally related to various other sulfonamide compounds that have been studied for their diverse chemical properties and applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the treatment of sulfonyl chlorides with primary amines. For instance, N-benzyl-4-methylbenzenesulfonamides were prepared through a two-step process, which suggests the possibility of a similar approach for synthesizing N-butyl-4-fluorobenzenesulfonamide . Additionally, the use of N-fluorobenzenesulfonimide (NFSI) as an aminating reagent in the presence of a palladium catalyst has been reported, which could potentially be adapted for the synthesis of N-butyl-4-fluorobenzenesulfonamide .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized by techniques such as single-crystal X-ray diffraction, as demonstrated for bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide . This compound exhibited a twisted conformation with axial chirality, which is a common feature in such molecules due to the presence of bulky substituents. Similar structural analyses could be expected for N-butyl-4-fluorobenzenesulfonamide.

Chemical Reactions Analysis

Sulfonamide compounds like NFSI have been used in various chemical reactions, including diamination of alkenes , decarboxylative functionalization of alkynyl carboxylic acids , and as a catalyst attenuator in cycloisomerization reactions . These studies highlight the versatility of sulfonamide compounds in facilitating a wide range of chemical transformations, which could be relevant for N-butyl-4-fluorobenzenesulfonamide as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds have been extensively studied. For example, the ynamide compound bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide was characterized by various spectroscopic and thermal techniques, revealing its optical, electrochemical, and thermal properties . Similarly, the crystal structures of related compounds have been investigated to understand their intermolecular interactions and packing patterns . These studies provide insights into the behavior of sulfonamide compounds, which could be extrapolated to N-butyl-4-fluorobenzenesulfonamide.

Scientific Research Applications

Enantioselective Fluorination

N-butyl-4-fluorobenzenesulfonamide and related compounds have been utilized in enantioselective fluorination reactions. These compounds serve as fluorinating reagents, enhancing the enantioselectivity of products in various chemical reactions. For instance, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of N-fluorobenzenesulfonimide, has shown significant improvements in the enantioselectivity of products compared to its non-bulky counterparts (Yasui et al., 2011). Additionally, structural modifications of N-fluorobenzenesulfonamide have been explored to fine-tune its reactivity and selectivity in the fluorination of various substrates (Wang et al., 2014).

Interaction with Carbonic Anhydrases

Research into the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases has been conducted using nuclear magnetic resonance spectroscopy. This study provides insights into the molecular interactions and structural changes upon binding, which is relevant in understanding the inhibitor-enzyme complex and its potential applications (Dugad & Gerig, 1988).

Synthesis of Fluorine-Labeled Compounds

N-butyl-4-fluorobenzenesulfonamide derivatives have been synthesized for potential use as imaging agents. For example, fluorine-18 labeled analogs of hypoglycemic drugs have been developed using 4-fluorobenzenesulfonamide derivatives, indicating their utility in medical imaging and diagnostics (Shiue et al., 2001).

Development of Selective Inhibitors

4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including those with a fluorine atom, have been developed as selective cyclooxygenase-2 inhibitors. These compounds have shown potential in the treatment of conditions like rheumatoid arthritis and acute pain, demonstrating the medicinal chemistry applications of such derivatives (Hashimoto et al., 2002).

Biochemical and Environmental Studies

In the context of environmental and biochemical research, N-butylbenzenesulfonamide (NBBS), a compound closely related to N-butyl-4-fluorobenzenesulfonamide, has been studied for its neurotoxicity and kinetics in biological systems. Studies have explored its distribution and potential effects in biological systems, including the brain, providing important data on its environmental and health impacts (Rider et al., 2012); (Waidyanatha et al., 2020).

properties

IUPAC Name

N-butyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFXUQFSTLVNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366764
Record name N-butyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-fluorobenzenesulfonamide

CAS RN

312-67-4
Record name N-Butyl-4-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-butyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Gjiri - 2011 - collectionscanada.gc.ca
A technology for conducting chemical reactions in flow under microwave irradiation (MACOS™) has been developed in our group. My research focused on advancing this technology …
Number of citations: 2 www.collectionscanada.gc.ca
JE Banning, J Gentillon, PG Ryabchuk… - The Journal of …, 2013 - ACS Publications
A highly chemo- and diastereoselective protocol toward amino-substituted donor–acceptor cyclopropanes via the formal nucleophilic displacement in bromocyclopropanes is described. …
Number of citations: 38 pubs.acs.org

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